Lauroylcarnitine

Catalog No.
S532584
CAS No.
25518-54-1
M.F
C19H37NO4
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauroylcarnitine

CAS Number

25518-54-1

Product Name

Lauroylcarnitine

IUPAC Name

(3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C19H37NO4

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1

InChI Key

FUJLYHJROOYKRA-QGZVFWFLSA-N

SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Solubility

Soluble in DMSO

Synonyms

Lauroylcarnitine; Dodecanoyl-L-carnitine; L-Carnitine dodecanoyl ester; (R)-Dodecanoylcarnitine;

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Description

The exact mass of the compound Lauroylcarnitine is 343.2723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Laurates - Supplementary Records. It belongs to the ontological category of dodecanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

Industrial Biotechnology

Application Summary: Lauroylcarnitine has been used in the production of L-Carnitine, a bioactive compound derived from L-lysine and S-adenosyl-L-methionine, which is closely associated with the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes .

Methods of Application: The L-carnitine biosynthesis enzymes from the fungus Neurospora crassa were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in Escherichia coli .

Results or Outcomes: The engineered E. coli strain produced L-carnitine from supplemented L-Nε-trimethyllysine in a whole cell biotransformation, resulting in 15.9 μM carnitine found in the supernatant . Notably, this strain also produced 1.7 μM L-carnitine de novo from glycerol and ammonium as carbon and nitrogen sources through endogenous Nε-trimethyllysine .

Biochemical Research

Application Summary: Lauroyl-L-carnitine, or Dodecanoylcarnitine, is an acylcarnitine compound with essential roles in energy metabolism . Its concentration can serve as a diagnostic marker, particularly in cases of carnitine deficiency, and is of significance in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .

Methods of Application: Lauroyl-L-carnitine is synthesized in the liver from methionine . This metabolite of lysine is integral in various metabolic processes, making it a valuable asset in both biochemical and metabolomics research .

Results or Outcomes: The concentration of Lauroyl-L-carnitine can serve as a diagnostic marker, particularly in cases of carnitine deficiency . It is also significant in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .

Biosensor-Guided Construction

Application Summary: Lauroylcarnitine has been used in the biosensor-guided construction of the Neurospora crassa biosynthesis pathway in Escherichia coli .

Methods of Application: L-carnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host .

Sports Nutrition

Application Summary: Lauroylcarnitine supplementation has been studied in the field of sports nutrition . It is used as a supplement by recreationally-active, competitive, and highly trained athletes .

Methods of Application: Eligibility criteria included studies on healthy human subjects, treated for at least 12 weeks with LC administered orally, with no drugs or any other multi-ingredient supplements co-ingestion .

Results or Outcomes: Prolonged LC supplementation in specific conditions may affect physical performance . On the other hand, LC supplementation elevates fasting plasma TMAO, compound supposed to be pro-atherogenic . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .

Diabetic Cardiomyopathy Research

Application Summary: Lauroylcarnitine has been studied as a potential predictor for diabetic cardiomyopathy . It is an intermediate product of fatty acid oxidation and is reported to be closely associated with the occurrence of diabetic cardiomyopathy .

Methods of Application: In a retrospective non-interventional study, plasma samples from 50 simple type 2 diabetes mellitus patients and 50 diabetic cardiomyopathy patients were analyzed by high throughput metabolomics and cluster heat map using mass spectrometry .

Results or Outcomes: The increased plasma levels in medium and long-chain acylcarnitine extracted from factors 1 and 4 are closely related to the risk of diabetic cardiomyopathy, indicating that these factors can be an important tool for diabetic cardiomyopathy risk assessment .

Metabolomics and Biochemical Research

Application Summary: Lauroyl-L-carnitine, a metabolite, is ideal for Metabolomics and Biochemical research .

Lauroylcarnitine is a derivative of carnitine, specifically an O-acyl-L-carnitine where the acyl group is lauroyl (dodecanoyl). Its chemical formula is C₁₉H₃₇NO₄, and it is classified as a zwitterionic compound due to the presence of both positive and negative charges within its structure. This compound plays a significant role in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for energy production.

, primarily involving esterification and hydrolysis. The formation of lauroylcarnitine typically occurs through the reaction of L-carnitine with lauric acid in the presence of a suitable coupling agent. Hydrolysis can reverse this reaction, breaking down lauroylcarnitine back into L-carnitine and lauric acid. Additionally, it can participate in transesterification reactions with other fatty acids or alcohols, modifying its acyl chain.

Lauroylcarnitine exhibits several biological activities:

  • Fatty Acid Transport: It aids in the transport of long-chain fatty acids across the mitochondrial membrane, essential for energy metabolism.
  • Antioxidant Properties: Some studies suggest it may have antioxidant effects, helping to reduce oxidative stress in cells.
  • Potential Therapeutic Uses: Research indicates that lauroylcarnitine could have implications in treating metabolic disorders and enhancing exercise performance by improving muscle oxidative metabolism .

The synthesis of lauroylcarnitine can be achieved through different methods:

  • Esterification: The most common method involves reacting L-carnitine with lauric acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) under controlled conditions.
  • Enzymatic Methods: Lipases can be employed to catalyze the esterification reaction, offering specificity and mild reaction conditions.
  • Chemical Modification: Starting from commercially available carnitine derivatives, chemical modifications can introduce the lauroyl group.

Lauroylcarnitine has various applications across different fields:

  • Nutraceuticals: Used as a dietary supplement to enhance fat metabolism and improve exercise performance.
  • Pharmaceuticals: Investigated for potential therapeutic applications in metabolic disorders and as an adjunct therapy in obesity management.
  • Cosmetics: Employed in cosmetic formulations for its emulsifying properties and skin conditioning effects.

Research on interaction studies involving lauroylcarnitine has highlighted its behavior in different environments:

  • Surface Activity: Lauroylcarnitine exhibits significant surface-active properties, making it suitable for use as a surfactant. Its ability to reduce surface tension has been studied extensively .
  • Micelle Formation: It can form micelles in aqueous solutions, which is crucial for its application in drug delivery systems and enhancing solubility of hydrophobic compounds.
  • Biocompatibility: Studies indicate that lauroylcarnitine is biocompatible, making it a candidate for various biomedical applications.

Lauroylcarnitine shares structural similarities with several other compounds, particularly other acylcarnitines. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
AcetylcarnitineShort-chain acylcarnitineInvolved primarily in energy metabolism; smaller size allows rapid transport.
PalmitoylcarnitineMedium-chain acylcarnitineSimilar function but with a longer carbon chain; may have different metabolic pathways.
MyristoylcarnitineMedium-chain acylcarnitineShares similar properties but differs in chain length; potential variations in biological activity.

Lauroylcarnitine's uniqueness lies in its specific dodecanoyl group, which influences its solubility and interaction with biological membranes compared to shorter or longer chain acylcarnitines.

High-resolution mass spectrometry represents the most sophisticated analytical approach for lauroylcarnitine detection and quantification, offering unparalleled mass accuracy and resolving power for molecular identification [1] [2]. The technique provides exceptional analytical specificity through precise mass measurements that enable differentiation of isobaric compounds with identical nominal masses [3].

Orbitrap-based systems demonstrate superior performance characteristics for lauroylcarnitine analysis, achieving mass resolutions of 30,000-60,000 full width at half maximum with mass accuracies below 5 parts per million [3] [4]. These instruments utilize electrostatic ion trapping in combination with Fourier transform data processing to generate highly accurate mass spectra. The molecular ion of lauroylcarnitine appears at mass-to-charge ratio 344.2437 in positive electrospray ionization mode, with the elemental composition C19H37NO4 confirmed through isotopic pattern matching [1] [3].

Time-of-flight mass analyzers provide complementary capabilities with mass resolutions ranging from 10,000-40,000 and scan speeds up to 50 Hz, enabling rapid data acquisition for high-throughput analyses [1] [2]. The higher acquisition rates facilitate comprehensive metabolomic profiling studies where lauroylcarnitine serves as a biomarker for fatty acid oxidation disorders [3].

Quadrupole time-of-flight hybrid instruments combine the selectivity of quadrupole mass filtering with time-of-flight analysis, achieving 4-5 orders of magnitude dynamic range [4]. This configuration enables simultaneous quantification and structural confirmation through high-resolution tandem mass spectrometry experiments [3].

The fragmentation behavior of lauroylcarnitine under high-energy collisional dissociation conditions yields characteristic product ions at mass-to-charge ratios 85.0284, 103.0390, and 144.1019 [5]. The base peak at mass-to-charge ratio 85 corresponds to the trimethylammonium butyrate fragment [C4H5O2]+, which serves as a universal diagnostic ion for all acylcarnitine species [6] [5]. The neutral loss of trimethylamine (59.0735 daltons) represents another characteristic fragmentation pathway that confirms the carnitine structural motif [5].

Analytical ParameterOrbitrap SystemsTime-of-FlightQ-TOF Hybrid
Mass Resolution (FWHM)30,000-60,00010,000-40,00020,000-50,000
Mass Accuracy<5 ppm<10 ppm<5 ppm
Dynamic Range3-4 orders3-4 orders4-5 orders
Molecular Ion[M+H]+ m/z 344.2437[M+H]+ m/z 344.2437[M+H]+ m/z 344.2437
Base Peak Fragmentm/z 85.0284m/z 85.0284m/z 85.0284

Liquid Chromatography-Tandem Mass Spectrometry Protocols

Liquid chromatography-tandem mass spectrometry represents the gold standard methodology for lauroylcarnitine quantification in clinical and research laboratories [7] [8] [9]. The technique combines chromatographic separation with selective mass spectrometric detection to achieve exceptional sensitivity and specificity for acylcarnitine analysis [10] [11].

Reversed-phase liquid chromatography utilizing C18 stationary phases provides effective separation of lauroylcarnitine from structurally related acylcarnitines [8] [9]. The optimized mobile phase composition consists of 0.1% formic acid in water as the aqueous phase and 0.1% formic acid in acetonitrile as the organic modifier [7] [8]. Gradient elution profiles typically initiate at 5% organic solvent, increasing to 95% over 15 minutes at flow rates between 0.3-0.5 milliliters per minute [8] [9].

Hydrophilic interaction liquid chromatography offers superior retention for polar acylcarnitines including lauroylcarnitine, utilizing polar stationary phases with aqueous-organic mobile phase systems [12] [11]. The mobile phase composition incorporates 10 millimolar ammonium formate buffer at pH 3.0 as the aqueous component and acetonitrile containing 0.1% formic acid as the organic phase [11]. The gradient profile begins at 95% acetonitrile, decreasing to 5% over 12 minutes to ensure adequate retention of short-chain acylcarnitines [12] [11].

Mixed-mode chromatography represents an emerging approach that combines multiple retention mechanisms to achieve superior separation of isomeric acylcarnitine species [9] [13]. These columns incorporate both reversed-phase and ion-exchange properties, enabling baseline resolution of structural isomers that co-elute on conventional stationary phases [9]. The mobile phase system utilizes 5 millimolar ammonium formate in water with acetonitrile gradient elution over 22 minutes [9].

Tandem mass spectrometry detection employs multiple reaction monitoring acquisition modes to achieve maximum sensitivity and selectivity [7] [8] [10]. The precursor ion at mass-to-charge ratio 344.2 undergoes collision-induced dissociation at energies between 15-40 electron volts, generating characteristic product ions [7] [8]. The primary quantification transition monitors the conversion of mass-to-charge ratio 344.2 to 85.0, while secondary transitions at 103.0 and 144.1 provide structural confirmation [8] [6].

Sample preparation protocols require minimal processing steps to maintain analytical throughput while ensuring accurate quantification [11] [6]. Plasma or serum specimens undergo protein precipitation using methanol or acetonitrile containing isotopically labeled internal standards [8] [10]. The supernatant undergoes direct injection without further purification, enabling analysis of 200-500 samples per day [10] [6].

ParameterReversed-PhaseHILICMixed-Mode
Column TypeC18 (150 × 2.1 mm)HILIC (150 × 2.1 mm)Mixed-mode (100 × 2.1 mm)
Mobile Phase A0.1% formic acid in water10 mM ammonium formate, pH 3.05 mM ammonium formate in water
Mobile Phase B0.1% formic acid in acetonitrileAcetonitrile with 0.1% formic acidAcetonitrile
Run Time (min)20-2515-1825-30
Product Ions (m/z)85.0, 103.0, 144.185.0, 103.0, 144.185.0, 103.0, 144.1, 183.1

Nuclear Magnetic Resonance Metabolic Profiling

Nuclear magnetic resonance spectroscopy provides unique capabilities for lauroylcarnitine analysis through non-destructive, quantitative measurement of metabolites in complex biological matrices [14] [15] [16]. The technique offers inherent structural specificity through characteristic chemical shift patterns that enable unambiguous compound identification [15] [16].

One-dimensional proton nuclear magnetic resonance serves as the primary technique for lauroylcarnitine quantification, utilizing field strengths between 400-800 megahertz to achieve adequate resolution of overlapping metabolite signals [15] [16]. The trimethylammonium group of lauroylcarnitine exhibits a characteristic singlet at 3.22 parts per million, while the terminal methyl group of the lauroyl chain resonates at 0.88 parts per million [15] [16]. These diagnostic chemical shifts enable selective quantification in the presence of endogenous metabolites and other acylcarnitines [16].

Acquisition parameters require optimization to ensure accurate quantification while maintaining reasonable experiment duration [15] [16]. Relaxation delays between 5-10 seconds accommodate complete T1 relaxation of quaternary carbon nuclei, preventing systematic quantification errors due to incomplete recovery [16]. The number of transients typically ranges from 64-128 scans, providing adequate signal-to-noise ratios for metabolites present at micromolar concentrations [15] [16].

Two-dimensional heteronuclear single quantum coherence experiments provide enhanced specificity through correlation of proton and carbon-13 chemical shifts [15] [16]. The trimethylammonium carbon appears at 54.5 parts per million in the carbon dimension, correlating with the proton signal at 3.22 parts per million [16]. The terminal methyl carbon resonates at 14.2 parts per million, correlating with the proton signal at 0.88 parts per million [15] [16]. These cross-peak positions enable unambiguous identification of lauroylcarnitine in complex metabolite mixtures [16].

Quantitative carbon-13 nuclear magnetic resonance offers direct measurement of carbon-containing metabolites without interference from water suppression artifacts [15] [16]. The technique requires longer acquisition times due to the low natural abundance of carbon-13 nuclei and longer relaxation times [16]. Quantitative measurements necessitate relaxation delays between 20-60 seconds and acquisition of 2,048-8,192 transients to achieve adequate precision [16].

Isotope-Labeled Internal Standards for Quantitative Analysis

Isotope-labeled internal standards represent the most accurate approach for lauroylcarnitine quantification, providing correction for matrix effects, extraction recovery, and ionization variability [17] [18] [19]. The stable isotope dilution methodology achieves exceptional analytical precision through co-elution and nearly identical chemical behavior between analyte and internal standard [17] [20].

Deuterium-labeled lauroylcarnitine serves as the primary internal standard for most analytical applications, incorporating three or nine deuterium atoms to provide adequate mass separation from the unlabeled analyte [21] [19]. Lauroyl-L-carnitine-d3 exhibits a molecular weight of 346.27 daltons, generating a precursor ion at mass-to-charge ratio 347.27 in positive electrospray ionization [19]. The deuterated internal standard undergoes identical fragmentation pathways, producing a characteristic product ion at mass-to-charge ratio 88.0 compared to 85.0 for the unlabeled compound [17] [19].

Carbon-13 labeled standards offer enhanced stability compared to deuterated analogues, particularly under acidic or basic conditions that may promote hydrogen-deuterium exchange [17] [18]. Lauroyl-L-carnitine-13C3 incorporates three carbon-13 atoms in the trimethylammonium group, generating a precursor ion at mass-to-charge ratio 348.25 [18]. The carbon-13 labeled standard demonstrates superior chromatographic behavior and thermal stability for demanding analytical applications [17] [18].

Nitrogen-15 labeled compounds provide alternative isotopic labeling when deuterium or carbon-13 variants exhibit chromatographic shifts or unexpected stability issues [17] [18]. Lauroyl-L-carnitine-15N incorporates a single nitrogen-15 atom in the quaternary ammonium group, resulting in a one-dalton mass increase compared to the natural isotope compound [18]. This labeling strategy minimizes structural perturbation while providing adequate mass spectrometric differentiation [17] [18].

Multiple internal standard strategies employ different acylcarnitine species to correct for chain-length dependent matrix effects and analytical variability [8] [19] [10]. Acetyl-L-carnitine-d3 serves as a short-chain internal standard, octanoyl-L-carnitine-d3 provides medium-chain correction, and palmitoyl-L-carnitine-d3 addresses long-chain acylcarnitine quantification [19] [10]. This approach enables comprehensive acylcarnitine profiling with optimal analytical performance across the entire chain-length spectrum [8] [10].

Isotopic purity requirements mandate greater than 98% isotopic enrichment to prevent interference from unlabeled impurities [17] [18]. Isotopologue contributions must remain below 0.1% at the analyte mass-to-charge ratio to avoid systematic quantification bias [17]. Certificate of analysis documentation provides isotopic composition data and chemical purity specifications for each internal standard lot [18] [19].

Concentration optimization requires careful consideration of analyte levels and instrument sensitivity to achieve optimal signal-to-noise ratios [17] [10]. Internal standard concentrations typically span 0.5-2.0 micromolar for plasma analysis, providing adequate signal intensity while avoiding detector saturation [10] [11]. The analyte-to-internal standard ratio should remain between 0.1-10 to ensure accurate quantification across the analytical range [17] [10].

Internal StandardMolecular FormulaMolecular WeightPrecursor IonProduct IonIsotope Purity
Lauroyl-L-carnitine-d3C19H34D3NO4346.27 Da347.27 m/z88.0 m/z>98%
Lauroyl-L-carnitine-d9C19H28D9NO4352.30 Da353.30 m/z91.0 m/z>98%
Lauroyl-L-carnitine-13C313C3C16H37NO4347.25 Da348.25 m/z88.0 m/z>99%
Lauroyl-L-carnitine-15NC19H3715NO4344.24 Da345.24 m/z86.0 m/z>98%

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Exact Mass

343.27225866 g/mol

Monoisotopic Mass

343.27225866 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W05IWQ0V44

Other CAS

25518-54-1

Wikipedia

Lauroyllevocarnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Last modified: 08-15-2023
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